molecular formula C7H16N2O2 B13866994 Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate

Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate

Cat. No.: B13866994
M. Wt: 160.21 g/mol
InChI Key: FSQFWNSRUBLZAO-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate is a hydrazine derivative characterized by a propanoate ester backbone substituted with a 1,2,2-trimethylhydrazinyl group. Hydrazine derivatives are known for their reactivity and versatility, often serving as intermediates in organic synthesis or bioactive molecules. However, toxicological data for this compound remain undocumented in the reviewed literature .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 3-[dimethylamino(methyl)amino]propanoate

InChI

InChI=1S/C7H16N2O2/c1-8(2)9(3)6-5-7(10)11-4/h5-6H2,1-4H3

InChI Key

FSQFWNSRUBLZAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C)CCC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate typically involves the reaction of 3-bromopropanoic acid methyl ester with 1,2,2-trimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific targets involved. Detailed studies are required to fully elucidate the molecular pathways and targets affected by this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylamino Propanol Derivatives ()

Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine share a propyl backbone but differ in functional groups. Key distinctions include:

  • Functional Groups: The hydrazinyl group in the target compound contrasts with methylamino and alcohol/thiophene substituents in derivatives. Hydrazines are more nucleophilic, enabling diverse reactivity in condensation or cyclization reactions.
  • Applications: Methylamino derivatives are often regulated as impurities in pharmaceuticals (e.g., drospirenone-related compounds), suggesting stringent purity requirements .
  • Toxicology: Limited data exist for both classes, but hydrazines are generally associated with higher toxicity risks compared to methylamino alcohols.

Chlorinated Alkanes ()

1,2,3-Trichloropropane (CAS 96-18-4) represents a structurally distinct class but provides insights into regulatory and toxicological frameworks:

  • Functional Groups : As a chloroalkane, it lacks the ester or nitrogen-based moieties of the target compound, leading to differences in environmental persistence and bioactivity.
  • Toxicology: 1,2,3-Trichloropropane is extensively studied for carcinogenicity and hepatotoxicity, with NTP and NIH RePORTER listings highlighting its hazard profile . In contrast, hydrazine derivatives may pose neurotoxic or genotoxic risks, though specific studies are absent for the target compound.

Amino Acid Derivatives ()

3-Methyl-L-tyrosine (CAS 17028-03-4) is an aromatic amino acid analog with a hydroxy-methylphenyl group. Comparisons include:

  • Bioactivity: Amino acid derivatives often serve as enzyme inhibitors or metabolic intermediates, whereas hydrazinyl esters may act as prodrugs or ligands.
  • Toxicology : Both classes lack comprehensive toxicological data, underscoring the need for further research .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups CAS Number Key Properties
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate C₇H₁₅N₃O₂ (hypothetical) Ester, Trimethylhydrazinyl N/A High reactivity, unknown toxicity
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Methylamino, Alcohol, Thiophene N/A Controlled impurity in APIs
1,2,3-Trichloropropane C₃H₅Cl₃ Chloroalkane 96-18-4 Carcinogenic, environmental pollutant
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ Carboxylic acid, Hydroxyphenyl 17028-03-4 Neurotransmitter analog

Table 2: Regulatory and Toxicological Status

Compound Class Regulatory Notes Toxicity Profile
Hydrazine derivatives Limited regulatory data; potential hazards inferred from analogs Possible neurotoxicity, genotoxicity
Methylamino alcohols Strict impurity controls in pharmaceuticals Low acute toxicity, chronic effects unknown
Chloroalkanes Regulated under TSCA; NTP carcinogen listings Confirmed carcinogen, hepatotoxin

Research Findings and Implications

  • Structural Reactivity: The trimethylhydrazinyl group likely enhances the compound’s ability to form coordination complexes or act as a reducing agent, distinguishing it from methylamino or chloroalkane analogs.
  • Toxicological Gaps : Unlike 1,2,3-trichloropropane, the target compound lacks documented studies, necessitating prioritized risk assessment .
  • Applications: Potential uses in catalysis or drug synthesis are plausible, mirroring trends in hydrazine chemistry, though evidence is speculative.

Biological Activity

Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article focuses on the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Formula

  • Molecular Formula : C₇H₁₆N₂O₂
  • Molar Mass : 160.21 g/mol

Structure

This compound features a propanoate backbone with a trimethylhydrazinyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific metabolic pathways. It has been shown to influence carnitine biosynthesis by inhibiting the enzyme γ-butyrobetaine hydroxylase (BBOX), which is critical for converting gamma-butyrobetaine to L-carnitine—a vital component in fatty acid metabolism .

Pharmacological Effects

  • Cardioprotective Properties : The compound exhibits cardioprotective effects, similar to its analogs like mildronate. It has been studied for its potential in treating ischemic heart diseases due to its ability to enhance energy metabolism in cardiac tissues .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to reducing oxidative stress in various biological systems .

Toxicity and Safety

While the compound shows promising biological effects, understanding its toxicity profile is essential for therapeutic applications. Preliminary studies suggest a favorable safety margin; however, further toxicological assessments are necessary to confirm its safety in clinical settings .

In Vivo Studies

Several studies have investigated the effects of this compound in animal models:

  • Study on Ischemic Heart Disease : A study demonstrated that administration of this compound improved cardiac function and reduced infarct size in rat models subjected to ischemia-reperfusion injury. The results highlighted its potential as a therapeutic agent in cardiovascular diseases .
  • Metabolism Studies : Another research focused on the pharmacokinetics of the compound, revealing that it is rapidly absorbed and metabolized in vivo, with significant implications for its dosing regimen and efficacy .

Comparative Efficacy

A comparative analysis of this compound with other known BBOX inhibitors showed that it has a lower IC50 value than mildronate, indicating higher potency as an inhibitor of carnitine biosynthesis .

Data Table: Summary of Biological Activity

PropertyThis compoundMildronate (3-(2,2,2-trimethylhydrazinium) propionate)
Molecular FormulaC₇H₁₆N₂O₂C₆H₁₄N₂O₂
Molar Mass160.21 g/mol160.21 g/mol
BBOX Inhibition IC50Lower (more potent)Higher
Cardioprotective EffectYesYes
Antioxidant ActivityPresentPresent

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate, and how can reaction yields be optimized?

Answer:
Synthesis of hydrazinyl-propanoate derivatives typically involves multi-step protocols, such as coupling hydrazine derivatives with ester precursors. For example, methyl propanoate intermediates can be functionalized via nucleophilic substitution or condensation reactions (e.g., triazole-thioether formation in ). Key optimization strategies include:

  • Catalyst selection : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity.
  • Temperature control : Maintain sub-0°C conditions during hydrazine derivatization to minimize side reactions like over-alkylation .
  • Purification : Employ flash chromatography or preparative HPLC (as in ’s impurity analysis) to isolate high-purity product.

Advanced: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer:
Advanced NMR techniques are critical for confirming regiochemistry and stereochemistry:

  • 1H-13C HMBC : Identifies long-range couplings between hydrazinyl protons and ester carbonyl groups, distinguishing between N-alkylated vs. O-alkylated isomers .
  • NOESY : Detects spatial proximity of trimethylhydrazinyl groups to adjacent protons, aiding in conformational analysis.
  • Deuterated solvents : Use CDCl3 or DMSO-d6 (common in ) to minimize signal overlap. For complex mixtures, consider 2D-NMR paired with computational modeling .

Basic: What analytical methods are suitable for assessing the purity of this compound?

Answer:

  • HPLC-UV/HRMS : Use C18 columns (as in ) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. HRMS confirms molecular ion ([M+H]+) and detects trace byproducts .
  • GC-MS : For volatile derivatives, employ DB-5MS columns to identify low-molecular-weight contaminants (e.g., residual solvents) .
  • Elemental analysis : Validate elemental composition (C, H, N) to ensure stoichiometric accuracy.

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Answer:

  • pH-dependent hydrolysis : The ester group is prone to hydrolysis under alkaline conditions (pH > 8). Stability studies (e.g., 24-hour accelerated degradation at 40°C) can quantify degradation products via LC-MS .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrazine oxidation .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber glassware is recommended for storage .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use OV/AG-P99 respirators for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrazine vapors.
  • Spill management : Neutralize spills with 10% citric acid to deactivate reactive intermediates .

Advanced: How can researchers address contradictions in bioactivity data for this compound across studies?

Answer:

  • Dose-response validation : Replicate assays (e.g., antiproliferative IC50) using standardized cell lines (e.g., HeLa or MCF-7) and controls from .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain variability (e.g., esterase-mediated hydrolysis) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

Basic: What are the key steps for scaling up synthesis from milligram to gram quantities without compromising yield?

Answer:

  • Process optimization : Use Design of Experiments (DoE) to test parameters like reagent stoichiometry and mixing speed.
  • Continuous flow systems : Minimize exothermic risks in hydrazine reactions by adopting microreactor technology .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: What computational tools are effective in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Gaussian or ORCA software models transition states for hydrazine-ester interactions, predicting regioselectivity .
  • Machine learning : Train models on Reaxys or Pistachio datasets (as in ) to propose viable synthetic pathways.
  • Docking studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes in ) for mechanism-driven design.

Basic: How should researchers validate the absence of genotoxic impurities in this compound batches?

Answer:

  • Ames test : Use Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity .
  • LC-MS/MS : Quantify impurities like hydrazine analogs below ICH Q3A/B thresholds (0.15% w/w) .
  • ICH compliance : Follow USP monographs (e.g., ) for acceptance criteria and validation protocols.

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity during asymmetric synthesis?

Answer:

  • Chiral chromatography : Use Chiralpak IA/IB columns () to resolve enantiomers and optimize crystallization conditions.
  • Kinetic resolution : Employ lipases or transition-metal catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess (ee) .
  • Process control : Monitor ee in real-time using polarimetry or CD spectroscopy .

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